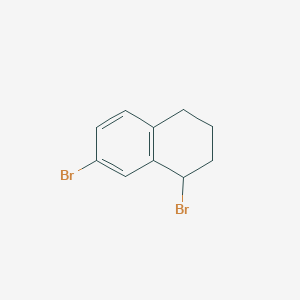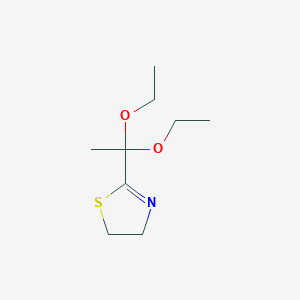
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole typically involves the reaction of 2-(1,1-dimethoxyethyl)thiazole with appropriate reagents under controlled conditions. One common method involves the coupling of 5-metallated 2-(1,1-dimethoxyethyl)thiazole with a Weinreb amide derived from δ-gluconolactone, followed by asymmetric reduction of the ketone thus prepared .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Thiazole derivatives are known for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,1-Dimethoxyethyl)thiazole: A closely related compound with similar chemical properties.
2-Acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole: Another thiazole derivative with different functional groups and applications.
Uniqueness
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole is unique due to the presence of the diethoxyethyl group, which imparts distinct chemical reactivity and potential applications compared to other thiazole derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
29926-40-7 |
|---|---|
Molekularformel |
C9H17NO2S |
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
2-(1,1-diethoxyethyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H17NO2S/c1-4-11-9(3,12-5-2)8-10-6-7-13-8/h4-7H2,1-3H3 |
InChI-Schlüssel |
PRFSNOJQABDUNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(C1=NCCS1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


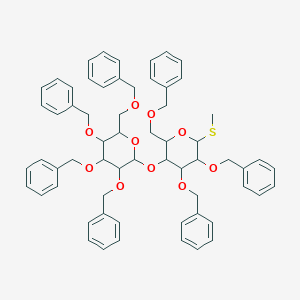
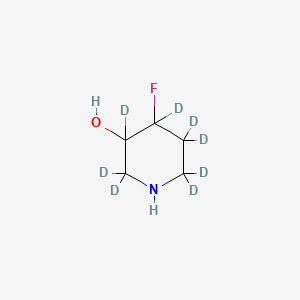
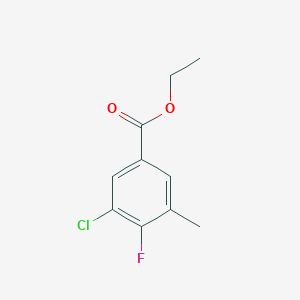
![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)

![2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
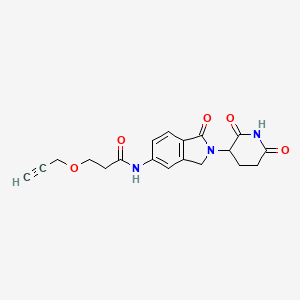
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)
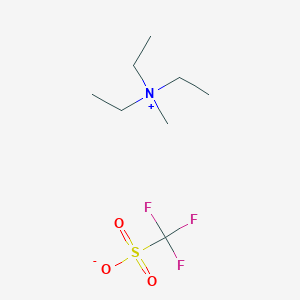
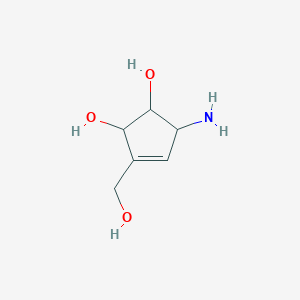

![3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14777549.png)
![methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate](/img/structure/B14777553.png)
